![molecular formula C24H16N2 B6086259 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
1-phenyl-3-(2-pyridinyl)benzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline is a synthetic compound that belongs to the family of benzoquinolines. It is a potent inhibitor of topoisomerase II and has been extensively studied for its anti-cancer properties.
科学的研究の応用
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline induces DNA damage and cell death in cancer cells.
作用機序
The mechanism of action of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the inhibition of topoisomerase II. This enzyme is responsible for the unwinding of DNA during replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and cell death in cancer cells. The inhibition of topoisomerase II also leads to the formation of DNA double-strand breaks, which are lethal to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline has been shown to have anti-angiogenic properties, which can prevent the growth of new blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
One of the advantages of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline is its high potency as an inhibitor of topoisomerase II. This makes it an ideal compound for studying the mechanism of action of this enzyme and its role in cancer cell growth. However, the compound has some limitations for lab experiments. It is highly cytotoxic and can be difficult to handle safely. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline. One area of interest is the development of new analogs with improved solubility and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is interest in studying the compound's potential for combination therapy with other anti-cancer drugs. Finally, there is a need for more research on the compound's anti-angiogenic properties and its potential for use in treating other diseases that involve abnormal blood vessel growth.
合成法
The synthesis of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the condensation of 2-acetylpyridine with 2-aminobenzophenone in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
特性
IUPAC Name |
1-phenyl-3-pyridin-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-17(9-3-1)20-16-23(21-12-6-7-15-25-21)26-22-14-13-18-10-4-5-11-19(18)24(20)22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXTUXVWPLWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-pyridin-2-ylbenzo[f]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)

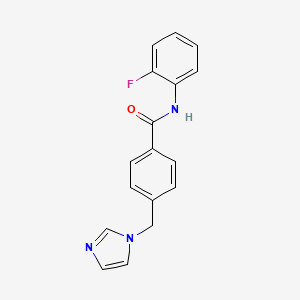
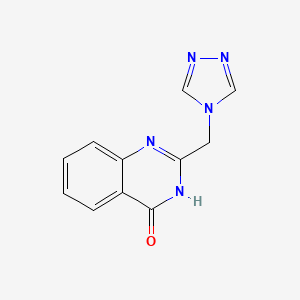
![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)
![2-benzyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6086201.png)
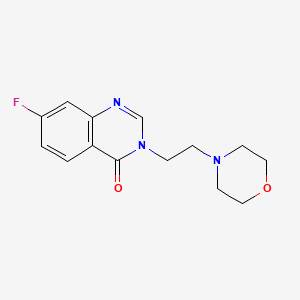
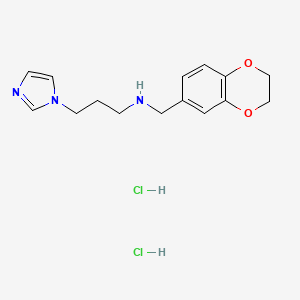
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
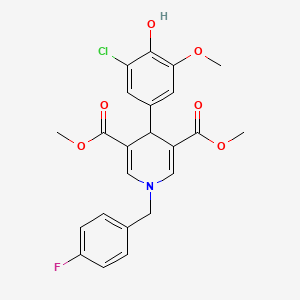
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6086272.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)